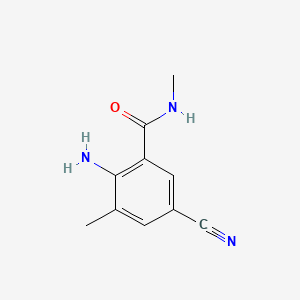
2-Amino-5-Cyano-N,3-Dimethylbenzamid
Übersicht
Beschreibung
2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound with the molecular formula C10H11N3O. It appears as a white to pale yellow crystalline powder and is soluble in organic solvents. This compound is used primarily as an intermediate in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-cyano-N,3-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It serves as a building block for the production of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 2-Amino-5-cyano-N,3-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
2-Amino-5-cyano-N,3-dimethylbenzamide interacts with its target, the ryanodine receptor, by activating it . This activation leads to an increase in the intracellular calcium levels, which can result in changes in various cellular processes.
Biochemical Pathways
The activation of the ryanodine receptor by 2-Amino-5-cyano-N,3-dimethylbenzamide affects the calcium signaling pathway . This pathway plays a key role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The downstream effects of this pathway activation can vary depending on the specific cell type and the physiological context.
Result of Action
The activation of the ryanodine receptor by 2-Amino-5-cyano-N,3-dimethylbenzamide leads to an increase in intracellular calcium levels . This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context. For example, in muscle cells, this could lead to muscle contraction.
Biochemische Analyse
Biochemical Properties
2-Amino-5-cyano-N,3-dimethylbenzamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be an impurity of Cyantraniliprole, a member of the cyano anthranilamide family, which has activity against invertebrate pests by activating ryanodine receptors . The interactions of 2-Amino-5-cyano-N,3-dimethylbenzamide with these receptors lead to mortality in pests, indicating its potential role in biochemical pathways involving calcium ion regulation.
Cellular Effects
2-Amino-5-cyano-N,3-dimethylbenzamide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The activation of ryanodine receptors by 2-Amino-5-cyano-N,3-dimethylbenzamide leads to an increase in intracellular calcium levels, which can affect muscle contraction, neurotransmitter release, and other calcium-dependent processes . This compound may also impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-Amino-5-cyano-N,3-dimethylbenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to ryanodine receptors, 2-Amino-5-cyano-N,3-dimethylbenzamide activates these receptors, leading to an influx of calcium ions into the cytoplasm . This increase in calcium levels can trigger various downstream effects, including enzyme activation or inhibition and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-cyano-N,3-dimethylbenzamide change over time. The compound is stable when stored in a dark place, under an inert atmosphere, and at room temperature . Over time, degradation of the compound may occur, potentially affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 2-Amino-5-cyano-N,3-dimethylbenzamide can lead to sustained activation of ryanodine receptors and persistent changes in cellular calcium levels .
Dosage Effects in Animal Models
The effects of 2-Amino-5-cyano-N,3-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in calcium signaling and cellular metabolism . Toxic or adverse effects may be observed at high doses, including disruptions in muscle function, neurotransmitter release, and other calcium-dependent processes.
Metabolic Pathways
2-Amino-5-cyano-N,3-dimethylbenzamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by enzymes that modify its structure, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the overall activity and function of 2-Amino-5-cyano-N,3-dimethylbenzamide in biological systems.
Transport and Distribution
Within cells and tissues, 2-Amino-5-cyano-N,3-dimethylbenzamide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The distribution of 2-Amino-5-cyano-N,3-dimethylbenzamide within tissues may also affect its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Amino-5-cyano-N,3-dimethylbenzamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the endoplasmic reticulum, where it can interact with ryanodine receptors and other calcium-regulating proteins . This localization is crucial for its activity and function in modulating calcium signaling and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. The reaction typically requires the presence of a base such as sodium amide, sodium hydride, or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Amino-5-cyano-N,3-dimethylbenzamide often involves the cyanation of corresponding bromine compounds using cuprous cyanide. The resulting cyanated products are then decomplexed using aqueous ammonia or ethylenediamine to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-cyano-N,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted benzamide compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-5-cyano-N-methyl-3-methylbenzamide
Uniqueness
2-Amino-5-cyano-N,3-dimethylbenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to activate cyanodine receptors distinguishes it from other similar compounds, making it valuable in insect control applications .
Eigenschaften
IUPAC Name |
2-amino-5-cyano-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCPQZOXOQZEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648915 | |
| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890707-29-6 | |
| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890707-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890707296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-cyano-N,3-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
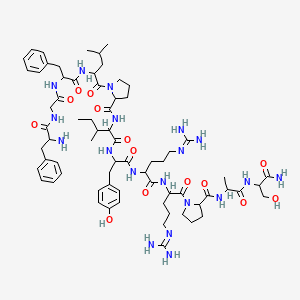
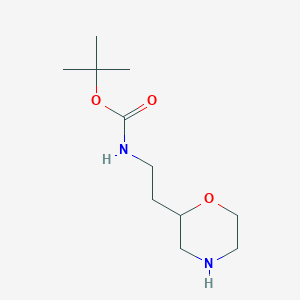
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
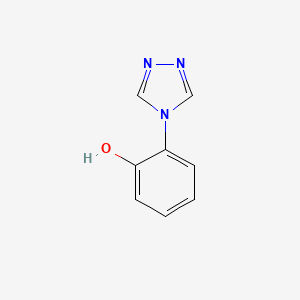
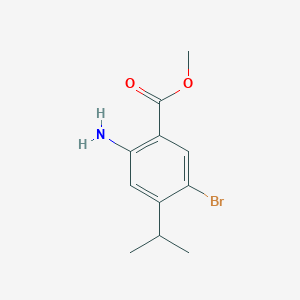
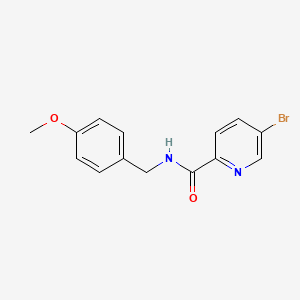

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)



